molecular formula C11H18N2 B13162148 4-Methyl-2-(pyridin-2-yl)pentan-1-amine

4-Methyl-2-(pyridin-2-yl)pentan-1-amine

Cat. No.: B13162148
M. Wt: 178.27 g/mol
InChI Key: IHZMZVGIQRQJDB-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of a methyl group and an amine group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-pyridylamine with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-2-(pyridin-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another pyridine derivative with similar structural features but different functional groups.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a pentane chain.

    4-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pentan-1-amine: A more complex derivative with additional functional groups .

Uniqueness

4-Methyl-2-(pyridin-2-yl)pentan-1-amine is unique due to its specific combination of a pyridine ring, a methyl group, and an amine group attached to a pentane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-2-pyridin-2-ylpentan-1-amine

InChI

InChI=1S/C11H18N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-6,9-10H,7-8,12H2,1-2H3

InChI Key

IHZMZVGIQRQJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)C1=CC=CC=N1

Origin of Product

United States

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